An In-Depth Technical Guide to L-Cystine Dimethyl Ester Dihydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to L-Cystine Dimethyl Ester Dihydrochloride for Researchers and Drug Development Professionals
L-Cystine dimethyl ester dihydrochloride, a key derivative of the amino acid L-cystine, has emerged as a valuable tool in biochemical research and pharmaceutical development. Its enhanced solubility and bioavailability compared to its parent molecule, L-cystine, make it a superior choice for a variety of applications, from cell culture supplementation to the synthesis of complex peptides and the development of novel drug delivery systems. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and practical applications, with a focus on providing actionable protocols for laboratory use.
Core Chemical and Physical Properties
L-Cystine dimethyl ester dihydrochloride is the dihydrochloride salt of the dimethyl ester of L-cystine. The esterification of the carboxyl groups significantly alters its physical properties, most notably its solubility.
| Property | Value | Source |
| CAS Number | 32854-09-4 | [1] |
| Molecular Formula | C8H18Cl2N2O4S2 | [1] |
| Molecular Weight | 341.28 g/mol | [1] |
| Appearance | White to off-white solid/powder | [][3] |
| Melting Point | 182-183 °C (decomposes) | [3][4] |
| Solubility | Soluble in water, methanol, and DMSO | [] |
| Optical Activity | [α]22/D −36.0° (c = 4% in methanol) | [4] |
Synthesis of L-Cystine Dimethyl Ester Dihydrochloride
The synthesis of L-Cystine dimethyl ester dihydrochloride is typically achieved through the esterification of L-cystine. A common method involves the reaction of L-cystine with methanol in the presence of an acid catalyst, such as hydrogen chloride.
Illustrative Synthesis Protocol:
Objective: To synthesize L-Cystine dimethyl ester dihydrochloride from L-cystine.
Materials:
-
L-Cystine
-
Methanol (anhydrous)
-
Hydrogen chloride (gas or in a solution like acetyl chloride in methanol)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Suspend L-cystine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the suspension or add a solution of acetyl chloride in methanol dropwise with continuous stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Gently reflux the mixture for several hours until the L-cystine has completely dissolved, indicating the formation of the ester.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Add anhydrous diethyl ether to the cold solution to further precipitate the L-Cystine dimethyl ester dihydrochloride.
-
Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety guidelines.
Mechanism of Action and Role in Oxidative Stress
L-Cystine dimethyl ester dihydrochloride serves as a cell-permeable precursor to L-cystine and subsequently L-cysteine.[] This is crucial for cellular antioxidant defense systems, primarily through the synthesis of glutathione (GSH).[5][6]
Once inside the cell, the ester groups are hydrolyzed by cellular esterases to release L-cystine. The disulfide bond in L-cystine is then reduced to form two molecules of L-cysteine. L-cysteine is the rate-limiting amino acid for the synthesis of glutathione, a major intracellular antioxidant.[7][8]
Cellular Uptake and Glutathione Synthesis Pathway:
Caption: Cellular uptake and metabolism of L-Cystine dimethyl ester for glutathione synthesis.
Applications in Research and Drug Development
Cell Culture Supplementation
L-cystine is an essential amino acid for the in vitro growth of many cell lines.[6] However, its low solubility in neutral pH media can be a limiting factor. L-Cystine dimethyl ester dihydrochloride, with its higher solubility, provides a more stable and readily available source of L-cystine, thereby supporting robust cell growth and viability.
Experimental Protocol: Supplementation of Cell Culture Medium
Objective: To supplement a basal cell culture medium with L-Cystine dimethyl ester dihydrochloride to enhance cell growth and mitigate oxidative stress.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or other supplements as required by the cell line
-
L-Cystine dimethyl ester dihydrochloride
-
Sterile phosphate-buffered saline (PBS)
-
Cell line of interest
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Assay kits for cell viability (e.g., MTT or trypan blue) and oxidative stress (e.g., GSH/GSSG ratio assay)
Procedure:
-
Stock Solution Preparation: Prepare a sterile stock solution of L-Cystine dimethyl ester dihydrochloride (e.g., 100 mM) in sterile water or PBS. Filter-sterilize the solution through a 0.22 µm filter.
-
Working Concentration: Determine the optimal working concentration for your cell line. A typical starting range is 0.1 to 1 mM. This may require a dose-response experiment.
-
Media Preparation: On the day of the experiment, thaw the basal medium and supplements. Add the required volume of the L-Cystine dimethyl ester dihydrochloride stock solution to the complete cell culture medium to achieve the desired final concentration.
-
Cell Seeding: Seed your cells in multi-well plates at a predetermined density.
-
Treatment: Replace the seeding medium with the prepared medium containing L-Cystine dimethyl ester dihydrochloride. Include a control group with the basal medium without the supplement.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Cell Viability: At the end of the incubation period, assess cell viability using a standard method like the MTT assay or trypan blue exclusion.
-
Oxidative Stress Markers: To evaluate the effect on the cellular antioxidant capacity, measure the intracellular GSH levels or the GSH/GSSG ratio using a commercially available kit.
-
Peptide Synthesis
L-Cystine dimethyl ester dihydrochloride is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for introducing disulfide bridges into peptides.[4] The pre-formed disulfide bond simplifies the synthesis process by avoiding the need for a separate oxidation step to form the disulfide bridge on the resin.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
Objective: To incorporate L-Cystine dimethyl ester dihydrochloride into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
L-Cystine dimethyl ester dihydrochloride
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard SPPS protocols.
-
Peptide Chain Elongation: Perform cycles of Fmoc deprotection and coupling of the subsequent amino acids in the desired sequence.
-
Incorporation of L-Cystine Dimethyl Ester:
-
For the coupling of L-Cystine dimethyl ester dihydrochloride, it is treated as a dipeptide.
-
Dissolve L-Cystine dimethyl ester dihydrochloride and the coupling reagents in DMF.
-
Add the base to neutralize the dihydrochloride salt and activate the carboxyl groups.
-
Add the activated solution to the deprotected N-terminus of the peptide-resin.
-
Allow the coupling reaction to proceed for the optimized time.
-
-
Post-Coupling: After the incorporation of the L-cystine unit, continue with the coupling of the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Drug Delivery Systems
The disulfide bond in L-Cystine dimethyl ester dihydrochloride can be utilized as a redox-sensitive linker in drug delivery systems.[] For instance, it can be incorporated into hydrogels or nanoparticles. In the reducing environment of the intracellular space, the disulfide bond is cleaved, leading to the controlled release of the encapsulated drug.
Safety and Handling
L-Cystine dimethyl ester dihydrochloride is classified as a hazardous substance.[9] It is harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9] A dust mask is recommended when handling the powder.[4]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Use only in a well-ventilated area.[9] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store at room temperature for short-term use. For long-term storage, it is recommended to store at -20°C.
Conclusion
L-Cystine dimethyl ester dihydrochloride is a versatile and valuable reagent for researchers and drug development professionals. Its improved solubility and function as a precursor to L-cysteine make it a superior alternative to L-cystine in many applications. By understanding its properties and utilizing the provided protocols, scientists can effectively leverage this compound to advance their research in cell biology, peptide chemistry, and drug delivery.
References
-
PubChem. (n.d.). Cystine dimethyl ester dihydrochloride. Retrieved from [Link]
- Houben-Weyl. (2003). Synthesis of Cystine Peptide Analogues. In Science of Synthesis (Vol. E 22).
- Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 49(4), 292-299.
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Organic Syntheses. (n.d.). l-CYSTINE. Retrieved from [Link]
- Wang, B., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters, 28(5), 849-853.
- Google Patents. (2021). Process of making n,n'-diacetyl-l-cystine.
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Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]
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Moodle@Units. (n.d.). Solid phase peptide. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). L- Cystine. Retrieved from [Link]
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MySkinRecipes. (n.d.). L-Cystine dimethyl ester dihydrochloride. Retrieved from [Link]
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ResearchGate. (2001). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Retrieved from [Link]
- Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153.
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ResearchGate. (2013). Glutathione synthesis. Retrieved from [Link]
- Ganea, E., & Harding, J. J. (2003). Regulation of L-cystine transport and intracellular GSH level by a nitric oxide donor in primary cultured rabbit conjunctival epithelial cell layers. Investigative Ophthalmology & Visual Science, 44(3), 1168-1175.
- Lu, S. C. (2000). Regulation of glutathione synthesis.
- Lu, S. C. (2009). Regulation of glutathione synthesis. Molecular aspects of medicine, 30(1-2), 42-59.
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